

# 4-Chloro-N,N-dimethylpicolinamide CAS number

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## Compound of Interest

Compound Name: 4-Chloro-N,N-dimethylpicolinamide

Cat. No.: B040247

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An In-depth Technical Guide to **4-Chloro-N,N-dimethylpicolinamide**

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-N,N-dimethylpicolinamide** (4-Chloro-N,N-dimethylpyridine-2-carboxamide), a key heterocyclic building block relevant to pharmaceutical research and development. This document delves into an optimized, high-yield synthesis protocol, methods for analytical characterization, and the mechanistic rationale behind key experimental choices. While its close analogue, 4-chloro-N-methylpicolinamide, is a well-established intermediate in the synthesis of the kinase inhibitor Sorafenib, this guide focuses on the distinct synthesis and properties of the N,N-dimethyl derivative, offering valuable insights for researchers exploring novel bioactive molecules.

## Compound Identification and Physicochemical Properties

**4-Chloro-N,N-dimethylpicolinamide** is a derivative of picolinic acid, featuring a chlorine atom at the 4-position of the pyridine ring and a dimethylamide functional group at the 2-position. It is important to distinguish this compound from its more commonly cataloged analogue, 4-Chloro-N-methylpicolinamide (CAS No. 220000-87-3), which possesses a single methyl group on the amide nitrogen.<sup>[1][2][3][4]</sup> The N,N-dimethyl variant is a more specialized intermediate, and a unique CAS number is not readily available in major commercial databases. This guide is based on its synthesis and characterization as reported in the scientific literature.<sup>[5][6]</sup>

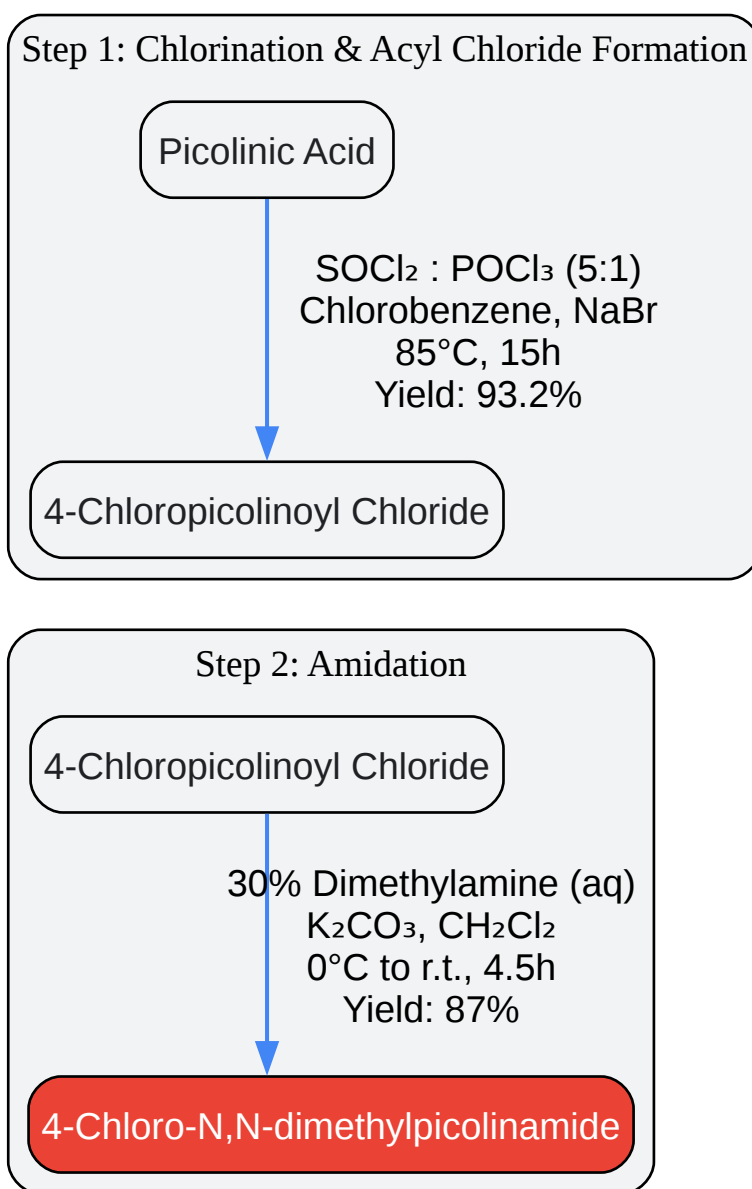
Property	Value	Source
IUPAC Name	4-chloro-N,N-dimethylpyridine-2-carboxamide	-
Synonyms	4-Chloro-N,N-dimethyl pyridine car box amide	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClN <sub>2</sub> O	Calculated
Molecular Weight	185.64 g/mol	Calculated
Appearance	Yellow Oily Liquid (as crude product)	[5]

## Optimized Synthesis and Mechanistic Rationale

The synthesis of **4-Chloro-N,N-dimethylpicolinamide** can be efficiently achieved in a two-step process from picolinic acid. Research has focused on optimizing reaction conditions to improve yield, reduce reaction times, and utilize milder, more cost-effective reagents compared to traditional methods.[5][6]

## Synthesis Pathway Overview

The synthesis involves an initial chlorination of the pyridine ring and conversion of the carboxylic acid to an acyl chloride, followed by a nucleophilic substitution with dimethylamine to form the final amide product.[5]



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Caption: Optimized two-step synthesis of **4-Chloro-N,N-dimethylpicolinamide**.

## Detailed Experimental Protocols

### Step 1: Synthesis of 4-Chloropicolinoyl Chloride (2)[5]

- Rationale: Traditional chlorination using solely thionyl chloride ( $\text{SOCl}_2$ ) requires high temperatures (100°C) and long reaction times (28 hours) for a modest yield (76%).<sup>[5]</sup> The combination of thionyl chloride and phosphorus oxychloride ( $\text{POCl}_3$ ) in a 5:1 ratio provides a

more potent chlorinating system. This mixture facilitates the reaction under milder conditions (85°C) and significantly reduces the reaction time to 15 hours, while improving the yield to over 93%.<sup>[5]</sup>

- Protocol:
  - To a reaction vessel containing chlorobenzene (75 mL), add picolinic acid (10.0 g, 0.167 mol) and sodium bromide (0.023 g, 0.0015 mol).
  - Stir the mixture for 30 minutes at 50°C.
  - Slowly add a pre-mixed solution of thionyl chloride and phosphorus oxychloride (5:1 molar ratio) while maintaining the temperature at 50°C.
  - After the addition is complete, raise the temperature to 85°C and maintain for 15 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
  - Upon completion, filter the reaction mixture.
  - Concentrate the filtrate under reduced pressure to afford the product as a yellow viscous oil. This crude product is typically used in the next step without further purification.<sup>[5]</sup>

#### Step 2: Synthesis of **4-Chloro-N,N-dimethylpicolinamide (3a)**<sup>[5]</sup>

- Rationale: The amidation step traditionally uses organic bases like triethylamine, which can be difficult to control, requires long reaction times, and adds to reagent waste.<sup>[5]</sup> Substituting with an inorganic base like potassium carbonate ( $K_2CO_3$ ) and using an aqueous solution of dimethylamine provides a more efficient and controlled reaction, shortening the time from 28 hours to just 4.5 hours.<sup>[5]</sup>
- Protocol:
  - In a beaker, add dichloromethane ( $CH_2Cl_2$ , 80 mL) and potassium carbonate ( $K_2CO_3$ ).
  - Cool the mixture to below 0°C in an ice bath.
  - Slowly add 4-chloropicolinoyl chloride (1.34 g, assumed from stoichiometry) with vigorous stirring over 15 minutes.

- While maintaining the temperature at 0°C, add a 30% aqueous solution of dimethylamine dropwise.
- Allow the reaction to proceed for 4 hours at room temperature.
- The resulting product can then be isolated via extraction and purified. The final compound is described as a yellow oily liquid with a yield of 87%.<sup>[5]</sup>

## Analytical Characterization

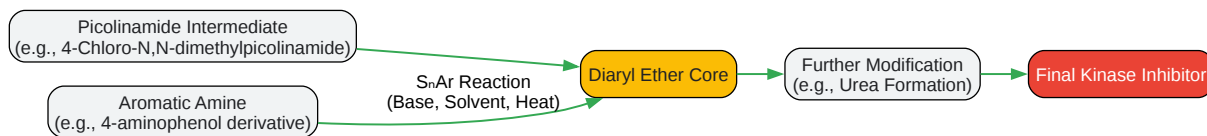
Rigorous analytical confirmation is essential to verify the identity, purity, and structure of the synthesized compound.

Technique	Expected Result for 4-Chloro-N,N-dimethylpicolinamide
Mass Spectrometry (MS)	The expected $[M+H]^+$ ion for $C_8H_{10}ClN_2O$ is $m/z$ 185.05. The presence of a chlorine atom should also result in a characteristic $M+2$ isotope peak at $m/z$ 187.05 with an intensity of approximately one-third of the $M$ peak. Note: The literature value of $m/z$ 171.5 corresponds to the N-methyl analogue, not the N,N-dimethyl compound. <sup>[5]</sup>
$^1H$ NMR	The proton NMR spectrum is expected to show a sharp singlet corresponding to the six equivalent protons of the two N-methyl groups (~3.0-3.2 ppm). Three distinct signals in the aromatic region (7.0-9.0 ppm) are expected for the three protons on the pyridine ring, with splitting patterns dictated by their coupling constants.
$^{13}C$ NMR	The carbon NMR spectrum should display eight distinct signals: two for the N-methyl carbons, five for the pyridine ring carbons (one of which is C-Cl), and one for the carbonyl carbon (~165-170 ppm).
Infrared (IR) Spectroscopy	Key vibrational bands should be observed, including a strong C=O (amide) stretch around 1640-1680 $cm^{-1}$ , C-N stretching, aromatic C=C and C-H stretching, and a C-Cl stretch in the fingerprint region (~600-800 $cm^{-1}$ ). <sup>[7]</sup>

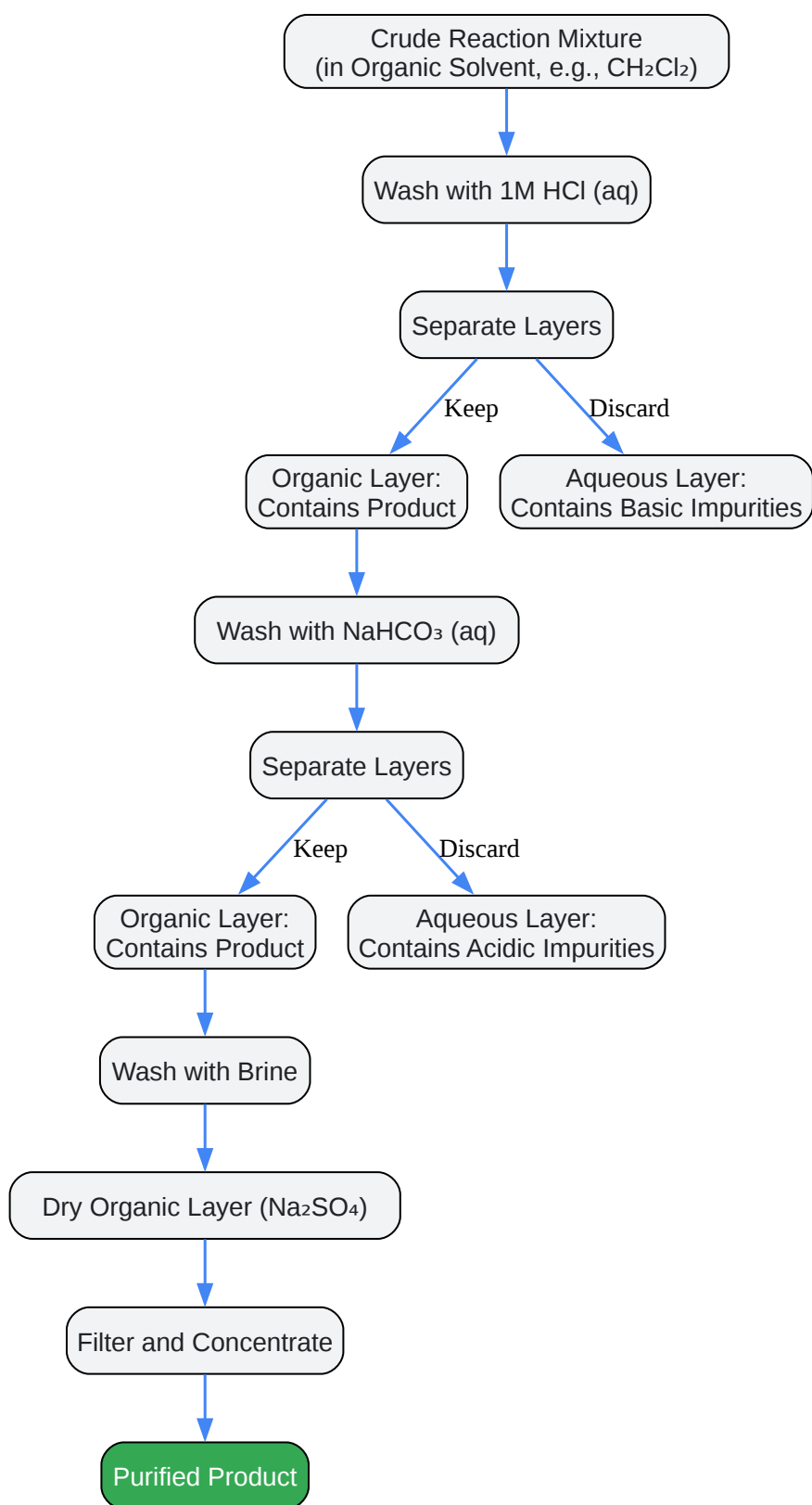
## Applications in Drug Discovery

The picolinamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The chlorine atom at the 4-position serves as a crucial synthetic handle, enabling nucleophilic aromatic substitution ( $S_NAr$ ) reactions to build more complex molecules.

While the N-methyl analogue, 4-chloro-N-methylpicolinamide, is the direct and well-documented precursor for the anticancer drug Sorafenib[8][9][10], the N,N-dimethyl variant represents a valuable structural analogue. Researchers can leverage this compound to synthesize novel derivatives and probe structure-activity relationships (SAR). The dimethylamide group can alter the compound's steric profile, hydrogen bonding capacity, and metabolic stability compared to the secondary amide in Sorafenib, potentially leading to new inhibitors with different selectivity profiles or improved pharmacokinetic properties.







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